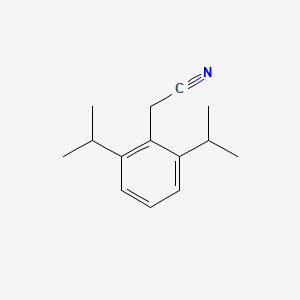

2-(2,6-Diisopropylphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-[2,6-di(propan-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-10(2)12-6-5-7-13(11(3)4)14(12)8-9-15/h5-7,10-11H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQLZXKOJXLLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diisopropylphenyl)acetonitrile typically involves the reaction of 2,6-diisopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Nickel-Catalyzed [2+2+2] Cycloadditions

2-(2,6-Diisopropylphenyl)acetonitrile serves as a nitrile source in nickel-catalyzed cycloadditions with diynes to form substituted pyridines. The reaction involves dimeric [Ni(NHC)RCN]₂ precatalysts (NHC = N-heterocyclic carbene), where the nitrile adopts η¹- and η²-coordination modes .

Mechanistic Highlights :

-

Catalyst Activation : Partial dimer dissociation enables exogenous nitrile binding, followed by oxidative heterocoupling with diynes.

-

Kinetics : First-order dependence on [Ni] and zeroth-order in nitrile/diyne, suggesting rate-limiting dimer opening .

Example Reaction :

| Diyne | Nitrile | Product (Pyridine) | Yield (%) |

|---|---|---|---|

| 1,6-Heptadiyne | This compound | 4-(2,6-Diisopropylphenyl)-2-methylpyridine | 82 |

Palladium-Mediated C–N Coupling Reactions

This nitrile undergoes palladium-mediated coupling with formamidines to form six-membered palladacycles. The reaction proceeds via a Pd(II) intermediate, with the nitrile acting as a nucleophile .

Key Observations :

-

Neutral Complexes : With acetonitrile derivatives, neutral PdCl₂ complexes (e.g., 4 and 5 ) form, featuring a PdC₂N₃ chelate .

-

Anionic Complexes : Using acrylonitrile derivatives yields anionic Pd complexes (e.g., 10 ) with σ-bonded carbon ligands .

Reaction Pathway :

-

Coordination : Pd(II) binds to the nitrile’s cyano group.

-

Nucleophilic Attack : Formamidine attacks the nitrile carbon, forming a cyclic intermediate.

-

Rearrangement : Cyclization generates a six-membered palladacycle .

Hydroamination Catalysis

In calcium-mediated hydroamination, this compound facilitates the formation of nitrogen-containing heterocycles. For example, its use in the hydroamination of diphenylbutadiyne produces tetracyclic azacycles .

Catalytic Cycle :

-

Step 1 : Calcium-amide complex activation of the alkyne.

-

Step 2 : Nitrile insertion into the Ca–N bond.

-

Step 3 : Cyclization to form the tetracyclic product (e.g., 10 ) .

Product Stability :

Quantum chemical studies indicate thermodynamic preference for rearranged products (e.g., 11 ) due to steric strain relief .

Ligand Exchange and Coordination Chemistry

The nitrile’s steric bulk influences its binding behavior in transition metal complexes:

Nickel Complexes :

-

Forms [Ni(IPr)RCN]₂ dimers (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) with simultaneous η¹/η²-nitrile coordination .

-

Structural Insight : X-ray crystallography confirms distorted tetrahedral geometry at Ni centers .

Palladium Complexes :

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H22N

- Molecular Weight : 246.36 g/mol

- CAS Number : 92849-91-7

The structure of DPA features a diisopropylphenyl group attached to an acetonitrile functional group, which influences its reactivity and interaction with biological systems.

Organic Synthesis

DPA serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The nitrile group can be transformed into amines or other functional groups.

- Cross-Coupling Reactions : DPA can be utilized in Suzuki or Sonogashira coupling reactions to form complex organic molecules.

Table 1: Common Reactions Involving DPA

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of the nitrile group | Primary amines, carboxylic acids |

| Cross-Coupling | Formation of carbon-carbon bonds | Biaryl compounds |

| Reduction | Conversion of nitrile to amine | Secondary amines |

Pharmaceutical Applications

DPA has potential in drug development due to its ability to serve as a building block for various pharmaceuticals. Its structural characteristics can enhance the pharmacological properties of drug candidates.

- Case Study: Anticancer Agents

Research has indicated that derivatives of DPA exhibit cytotoxic effects against cancer cell lines. The compound's ability to modify biological pathways makes it a candidate for further investigation in anticancer drug design.

Material Science

In material science, DPA is explored for its application in the synthesis of polymers and materials with specific electronic properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Biological Studies

DPA is also used in biological research to study the effects of diisopropyl-substituted aromatic compounds on various biological systems. Investigations include:

- Toxicological Studies : Assessing the impact of DPA on cellular mechanisms.

- Pharmacokinetics : Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of DPA derivatives.

Mechanism of Action

The mechanism of action of 2-(2,6-Diisopropylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2,6-Diisopropylphenyl)-4-((2,6-diisopropylphenyl)amino)-3-methyl-isothiazol-2-ium Chloride

This compound (Scheme 24 in ) shares the 2,6-diisopropylphenyl substituent but features an isothiazolium ring system with an amino group and chloride counterion. Key differences include:

- Noncovalent Interactions: A negative charge-assisted chalcogen bond (S⋯Cl⁻) with a distance of 2.848 Å (shorter than the sum of van der Waals radii, 3.55 Å) and an angle of 174.82° . Complementary N–H⋯Cl⁻ hydrogen bonding (3.267 Å distance, 146.05° angle) and ionic interactions (N⁺⋯Cl⁻ = 4.553 Å) .

- Electronic Effects : The isothiazolium ring introduces positive charge delocalization, contrasting with the neutral, electron-withdrawing nitrile group in 2-(2,6-diisopropylphenyl)acetonitrile.

- Applications : Stabilization of tautomeric forms in pharmaceuticals (e.g., sulfamethizole) via chalcogen bonding .

N-Heterocyclic Carbene (NHC) Ligands with 2,6-Diisopropylphenyl Groups

describes Ru(II) and Ir complexes using 2,6-bis(2,6-diisopropylphenyl)imidazol-2-ylidene ligands. While these are metal-coordinated systems, comparisons include:

- Steric Effects : The diisopropylphenyl groups create a rigid, bulky environment, preventing undesired ligand dissociation—a property critical in catalytic applications .

- Functional Group Role: In contrast to the nitrile group in this compound, the carbene ligand acts as a strong σ-donor and weak π-acceptor, stabilizing low-oxidation-state metal centers .

- Synthetic Utility : These complexes are used in hydrogenation and C–H activation reactions, whereas nitriles like this compound may serve as precursors for ligand synthesis .

Data Table: Structural and Interaction Comparison

Research Findings and Implications

- Steric vs. Electronic Tuning : The 2,6-diisopropylphenyl group primarily provides steric bulk across all compounds, but its pairing with functional groups (nitrile, carbene, or charged heterocycles) dictates reactivity. For example, nitriles may favor nucleophilic additions, while carbenes enable metal coordination .

- Interaction Synergy : In the isothiazolium chloride, cooperative chalcogen bonding and hydrogen bonding enhance solid-state stability—a feature absent in the neutral nitrile compound .

- Theoretical Modeling : DFT and QTAIM analyses (as applied in ) could further elucidate interaction strengths in this compound derivatives .

Biological Activity

2-(2,6-Diisopropylphenyl)acetonitrile is a compound that has garnered attention due to its potential biological activities. The compound is structurally characterized by the presence of a diisopropylphenyl group attached to an acetonitrile moiety, which may influence its interaction with biological systems. This article aims to summarize the available research findings on the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various organic reactions, often involving the reaction of diisopropylphenyl derivatives with acetonitrile under specific conditions. For instance, one method involves the nucleophilic substitution of halogenated diisopropylphenyl compounds with sodium cyanide.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various pathogenic strains of Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed using standard methods such as disk diffusion and broth microdilution assays, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating bacterial infections .

Antitumor Activity

Several studies have highlighted the antitumor potential of diisopropylphenyl derivatives. For example, complexes formed with transition metals like copper and nickel derived from similar ligands have shown promising results in inhibiting the proliferation of cancer cells in vitro. The IC50 values for these complexes were reported to be in the low micromolar range, indicating effective cytotoxicity against breast cancer cell lines . This suggests that this compound could serve as a lead compound for developing new anticancer agents.

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve interaction with key cellular pathways. For instance, some studies suggest that compounds in this class may inhibit specific enzymes involved in steroid metabolism or disrupt signaling pathways critical for cell growth and survival .

Case Studies

- Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of several diisopropylphenyl derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound demonstrated significant inhibition zones, correlating with their lipophilicity and membrane permeability .

- Anticancer Efficacy : In another investigation focusing on breast cancer cell lines (MCF-7), derivatives containing the diisopropylphenyl group were tested for their cytotoxic effects. The study reported an IC50 value of approximately 0.35 µM for one derivative, suggesting that structural modifications can enhance biological activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-(2,6-diisopropylphenyl)acetonitrile, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or nitrile group introduction using acetonitrile derivatives. For example, nickel-catalyzed reactions with ligands like 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) can facilitate nitrile coordination, as shown in the formation of [Ni(IPr)RCN]₂ complexes . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures minimal impurities (<0.5%) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., diisopropylphenyl protons at δ 1.2–1.4 ppm and nitrile carbon at ~δ 120 ppm) .

- XRD : Single-crystal X-ray diffraction resolves non-covalent interactions, such as chalcogen bonding (S⋯Cl⁻ distances <3.0 Å) in related salts .

- FT-IR : A sharp C≡N stretch near 2240 cm⁻¹ confirms the nitrile group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is harmful (H302, H315, H319) and flammable (H226). Use PPE (gloves, respirators), work under fume hoods, and store at 2–8°C in inert atmospheres to prevent degradation . Spill management requires neutralization with activated carbon and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., chalcogen bonds) influence the solid-state stability of derivatives of this compound?

- Methodological Answer : In salts like 2-(2,6-diisopropylphenyl)-4-((2,6-diisopropylphenyl)amino)-3-methylisothiazol-2-ium chloride, chalcogen bonds (S⋯Cl⁻, 2.848 Å) and ionic interactions (N⁺⋯Cl⁻, 4.553 Å) stabilize the crystal lattice. Synchrotron XRD and Hirshfeld surface analysis quantify these interactions, revealing cooperative stabilization energies of ~15–20 kJ/mol .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) studies (B3LYP/6-311++G(d,p)) model nitrile coordination to transition metals (e.g., Ni or Pd). Molecular docking (AutoDock Vina) evaluates binding affinities in enzyme-like environments, as demonstrated in studies of related nitriles . Solvent effects (acetonitrile vs. THF) are modeled using COSMO-RS .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) in solution vs. static solid-state structures. Use variable-temperature NMR to detect equilibrium shifts, complemented by XRD for unambiguous assignments. For example, tautomer III of sulfamethizole is stabilized by π-conjugation and chalcogen bonding in the solid state but not in solution .

Q. What strategies improve the regioselectivity of reactions involving this compound as a precursor?

- Methodological Answer : Steric hindrance from the diisopropyl groups directs electrophilic substitution to the para position. Catalytic systems with bulky ligands (e.g., IPr) enhance selectivity in C–C coupling reactions. Kinetic studies (GC-MS monitoring) show >90% regioselectivity under optimized conditions (60°C, 12 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.